Bicyclo[2.2.1]heptane-2-sulfonamide
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Overview
Description
Bicyclo[221]heptane-2-sulfonamide is a compound characterized by its unique bicyclic structure, which includes a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-2-sulfonamide typically involves a series of reactions starting from readily available precursors. One common method is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functionalization steps to introduce the sulfonamide group. For example, a Diels-Alder reaction between a diene and a dienophile can be catalyzed by a Lewis acid to form the bicyclic structure . Subsequent sulfonation and amination steps yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by efficient purification processes. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist for certain chemokine receptors, such as CXCR2, by binding to the receptor and inhibiting its activity . This interaction can disrupt signaling pathways involved in cancer metastasis and inflammation.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylate: Another bicyclic compound with a carboxylate group instead of a sulfonamide.
Bicyclo[2.2.1]heptane-2-amine: Contains an amine group, offering different reactivity and applications.
Bicyclo[2.2.1]heptane-2-thiol: Features a thiol group, which can participate in different types of chemical reactions.
Uniqueness: Bicyclo[2.2.1]heptane-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACBAHDRSTWZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664042 |
Source
|
Record name | Bicyclo[2.2.1]heptane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7167-09-1 |
Source
|
Record name | Bicyclo[2.2.1]heptane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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